molecular formula C9H10N2OS B2853657 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 18593-45-8

2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2853657
CAS No.: 18593-45-8
M. Wt: 194.25
InChI Key: ONHXPYXOJCRCBR-UHFFFAOYSA-N
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Description

2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3,5-dimethylthiophene with formamide under acidic conditions to form the desired thienopyrimidinone structure . Another method includes the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidinones, depending on the specific reagents and conditions used.

Scientific Research Applications

2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific methyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-4-5(2)13-9-7(4)8(12)10-6(3)11-9/h1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHXPYXOJCRCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18593-45-8
Record name 18593-45-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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